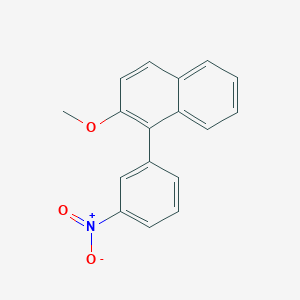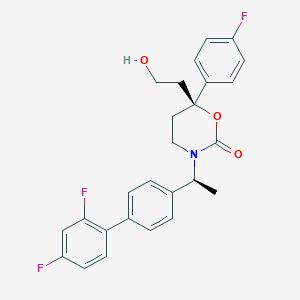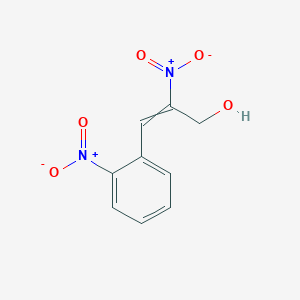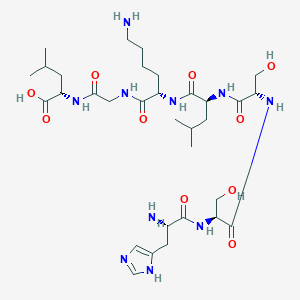![molecular formula C19H20ClNO2 B14190305 1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride CAS No. 874194-58-8](/img/structure/B14190305.png)
1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride is a synthetic organic compound It is characterized by the presence of a carboxyphenyl group attached to a methyl group, along with a trimethylated indolium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride typically involves the following steps:
Formation of the Indolium Core: The indolium core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a ketone or aldehyde.
Introduction of the Carboxyphenyl Group: The carboxyphenyl group is introduced via a Friedel-Crafts acylation reaction, where the indolium core reacts with a carboxyphenyl chloride in the presence of a Lewis acid catalyst.
Methylation: The final step involves the methylation of the indolium core to introduce the trimethyl groups, typically using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indolium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chloride ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced indolium derivatives.
Substitution: Various substituted indolium compounds depending on the nucleophile used.
科学的研究の応用
1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and sensors.
作用機序
The mechanism of action of 1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride involves its interaction with molecular targets and pathways:
Photodynamic Therapy: The compound absorbs light and generates reactive oxygen species (ROS), which can induce cell death in cancer cells.
Fluorescent Probes: The compound’s fluorescence properties allow it to be used in imaging applications, where it binds to specific biomolecules and emits light upon excitation.
類似化合物との比較
1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride can be compared with similar compounds such as:
Tetrakis(4-carboxyphenyl)porphyrin (TCPP): Both compounds have carboxyphenyl groups, but TCPP has a porphyrin core, making it suitable for different applications like catalysis and sensing.
Meso-tetra(4-carboxyphenyl)porphyrin (TCPP): Similar to TCPP, this compound has a porphyrin core and is used in photodynamic therapy and as a photosensitizer.
The uniqueness of this compound lies in its indolium core, which imparts distinct photophysical properties and reactivity compared to porphyrin-based compounds.
特性
CAS番号 |
874194-58-8 |
|---|---|
分子式 |
C19H20ClNO2 |
分子量 |
329.8 g/mol |
IUPAC名 |
4-[(2,3,3-trimethylindol-1-ium-1-yl)methyl]benzoic acid;chloride |
InChI |
InChI=1S/C19H19NO2.ClH/c1-13-19(2,3)16-6-4-5-7-17(16)20(13)12-14-8-10-15(11-9-14)18(21)22;/h4-11H,12H2,1-3H3;1H |
InChIキー |
NSYRGACRGFRWKH-UHFFFAOYSA-N |
正規SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CC3=CC=C(C=C3)C(=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-methylphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone](/img/structure/B14190223.png)

![4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14190229.png)
![Thiourea, N-(4-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14190235.png)
![4-[(2-Phenoxyhexyl)oxy]benzoic acid](/img/structure/B14190236.png)






![3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole](/img/structure/B14190276.png)


